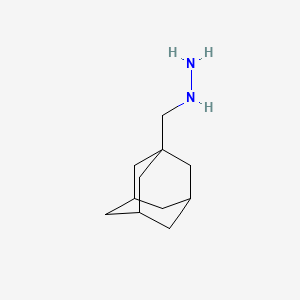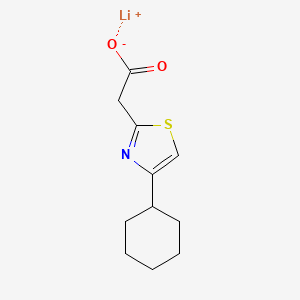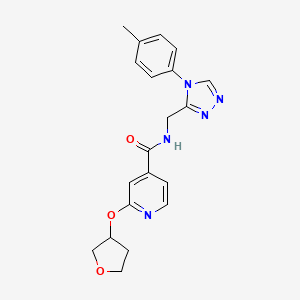![molecular formula C21H19NO2 B2614149 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797096-34-4](/img/structure/B2614149.png)
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique structure combining elements of xanthene and azabicyclo[321]octane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity . Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with various molecular targets. The xanthene moiety can interact with biological membranes, while the azabicyclo[3.2.1]octane structure may influence receptor binding and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthones: Compounds with a similar xanthene core but lacking the azabicyclo[3.2.1]octane structure.
Azaxanthones: Similar to xanthones but with nitrogen atoms incorporated into the aromatic ring.
Spirocyclopropanes: Compounds featuring a spirocyclic structure, often with different biological activities.
Uniqueness
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of xanthene and azabicyclo[3.2.1]octane structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(22-14-6-5-7-15(22)13-12-14)20-16-8-1-3-10-18(16)24-19-11-4-2-9-17(19)20/h1-6,8-11,14-15,20H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSVTAVHVRYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![2-(2,4-dimethylphenyl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2614077.png)
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide](/img/structure/B2614080.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2614081.png)
![ethyl 6-(3-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2614082.png)

![N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2614085.png)

